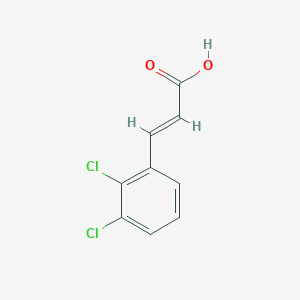

2,3-Dichlorocinnamic acid

Description

BenchChem offers high-quality 2,3-Dichlorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWIEGWGDHVNK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-44-2 | |

| Record name | trans-2,3-Dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichlorocinnamic acid chemical structure and properties

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

2,3-Dichlorocinnamic acid (2,3-DCCA) is a specialized phenylpropanoid intermediate characterized by the presence of two chlorine atoms at the ortho and meta positions of the benzene ring.[1] Unlike its more common isomers (e.g., 2,4- or 3,4-dichlorocinnamic acid), 2,3-DCCA occupies a niche in medicinal chemistry as a scaffold for designing steric-sensitive inhibitors.[1] Its rigid structure and electron-deficient aromatic ring make it a critical building block for synthesizing integrin antagonists, antileishmanial agents, and specific herbicide classes.[1] This guide provides a comprehensive technical analysis of 2,3-DCCA, detailing its physicochemical properties, robust synthetic protocols, and biological applications.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The distinct substitution pattern of 2,3-DCCA imparts unique solubility and reactivity profiles compared to mono-substituted cinnamic acids.[1] The steric bulk of the chlorine at the 2-position (ortho) significantly influences the planarity and binding affinity of its derivatives.[1]

Identity Profile

| Parameter | Technical Specification |

| IUPAC Name | (2E)-3-(2,3-Dichlorophenyl)prop-2-enoic acid |

| CAS Registry Number | 20595-44-2 |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol |

| SMILES | OC(=O)/C=C/c1cccc(Cl)c1Cl |

| InChI Key | RCEWIEGWGDHVNK-SNAWJCMRSA-N |

Physicochemical Data

| Property | Value | Context/Notes |

| Melting Point | 233–235 °C | Significantly higher than unsubstituted cinnamic acid (133 °C), indicating strong crystal lattice packing due to halogen interactions.[1][2] |

| Boiling Point | ~363 °C (Predicted) | Decomposition typically occurs before boiling at atmospheric pressure.[1] |

| pKa | ~3.8–4.0 (Predicted) | The electron-withdrawing chlorine atoms increase acidity relative to cinnamic acid (pKa 4.44).[1] |

| Solubility | DMSO, Ethanol, DMF | Poorly soluble in water; soluble in alkaline aqueous solutions (forming salts).[1] |

| Appearance | White to off-white crystalline solid | Needles or prisms upon recrystallization from ethanol/water.[1] |

Synthetic Methodologies

The most robust and scalable synthesis for 2,3-DCCA is the Knoevenagel Condensation .[1] This pathway is preferred over the Heck reaction for this specific substrate due to the lower cost of reagents and the avoidance of palladium catalysts, which can be sensitive to the steric hindrance of the ortho-chlorine.[1]

Protocol: Knoevenagel Condensation

Reaction: 2,3-Dichlorobenzaldehyde + Malonic Acid

Reagents & Materials:

-

Substrate: 2,3-Dichlorobenzaldehyde (1.0 eq)

-

Reagent: Malonic acid (1.2 eq)

-

Base/Catalyst: Piperidine (0.1 eq) or Pyridine (solvent volume)

-

Solvent: Pyridine (classic) or Ethanol (green modification)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Catalysis: Add piperidine (0.2 mL) as a catalyst to facilitate enolate formation.

-

Reflux: Heat the mixture to 80–100 °C for 4–6 hours. The evolution of CO₂ indicates the decarboxylation step is proceeding.

-

Quench: Cool the reaction mixture to room temperature and pour into ice-cold HCl (100 mL, 2M). This step precipitates the free acid.

-

Isolation: Filter the white precipitate under vacuum. Wash copiously with cold water to remove residual pyridine.

-

Purification: Recrystallize from an Ethanol/Water (1:1) mixture to yield pure trans-2,3-dichlorocinnamic acid needles.[1]

Synthetic Logic & Mechanism

The reaction proceeds via the formation of an enol from malonic acid, which attacks the aldehyde carbonyl. The resulting aldol intermediate undergoes dehydration followed by thermal decarboxylation. The trans (E) isomer is thermodynamically favored due to the steric repulsion between the phenyl ring and the carboxylic acid group in the cis transition state.

Figure 1: Step-wise workflow for the Knoevenagel synthesis of 2,3-DCCA.

Structural Analysis (Spectroscopy)

Identifying 2,3-DCCA requires distinguishing it from its isomers.[1] The ortho-chlorine atom causes a distinct downfield shift in the aromatic protons and influences the vinyl proton coupling.[1]

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃[1]

-

Vinyl Protons:

-

~7.6–7.8 ppm (d, 1H,

-

~6.5–6.6 ppm (d, 1H,

-

Coupling Constant (

): A large coupling constant of

-

~7.6–7.8 ppm (d, 1H,

-

Aromatic Protons:

-

Multiplet pattern in the 7.3–7.6 ppm range. The 2,3-substitution pattern breaks the symmetry typically seen in 4-substituted analogs, resulting in a complex splitting pattern (often appearing as overlapping doublets of doublets).[1]

-

Biological & Pharmaceutical Applications[2][5]

2,3-DCCA is not merely a chemical curiosity; it serves as a pharmacophore scaffold where the specific halogen placement directs biological selectivity.[1]

Integrin Antagonists (VLA-1)

Research into VLA-1 (Very Late Antigen-1) integrin antagonists has utilized 2,3-dichlorocinnamic acid as a key intermediate.[1] The 2,3-dichloro motif provides a specific steric "lock" that fits into the hydrophobic pocket of the integrin receptor, preventing the binding of natural ligands like collagen.[1] This mechanism is relevant for developing anti-inflammatory and anti-fibrotic drugs.

Antileishmanial Agents

Derivatives of 2,3-DCCA, specifically bornyl esters, have shown significant activity against Leishmania major.[1] The lipophilicity introduced by the chlorine atoms facilitates membrane penetration, while the Michael acceptor moiety (the

-

Key Finding: The 2,3-dichloro substitution was found to be acceptable for activity, whereas larger substituents at these positions often abolished potency due to steric clashes.[1]

Auxin-Like Herbicide Activity

Like many substituted cinnamic acids, 2,3-DCCA exhibits auxin-like activity.[1] It can mimic the plant hormone indole-3-acetic acid (IAA), disrupting normal growth regulation.[1] The halogenation protects the molecule from rapid metabolic degradation in the plant, prolonging its physiological effect.

Figure 2: Functional utility map of 2,3-DCCA in drug discovery and agrochemistry.

Safety & Handling (SDS Highlights)

While specific toxicological data for the 2,3-isomer is less abundant than for the 2,4-isomer, it shares the general hazard profile of halogenated cinnamic acids.[1]

-

GHS Classification:

-

Handling Protocols:

-

Use a fume hood to avoid inhaling dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact: Wash skin with soap and water; flush eyes for 15 minutes.[4]

-

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive coupling reactions.

References

-

PubChem. (n.d.).[5] trans-2,3-Dichlorocinnamic acid (CID 2063720).[1] National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link][1]

-

Carl Roth. (n.d.). 2,3-Dichlorocinnamic acid Product Datasheet. Retrieved February 9, 2026, from [Link][1]

-

Google Patents. (2005). WO2005016883A2 - Acrylamide derivatives as VLA-1 integrin antagonists.[1] Retrieved February 9, 2026, from [1]

-

Glaser, J., et al. (2014). Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships of a Compound Library Derived from Caffeic Acid Bornyl Ester. Molecules, 19(2), 1394-1410.[1] Retrieved February 9, 2026, from [Link][1]

Sources

Navigating the Real-World Efficacy and Safety of 2,2-Dibromo-3-nitrilopropionamide (DBNPA): A Technical Guide for Scientists and Drug Development Professionals

A Note on Chemical Identification: While this guide addresses the chemical commonly associated with broad-spectrum antimicrobial applications in industrial and research settings, it is important to clarify a potential discrepancy in the provided CAS number. The CAS number 20595-44-2 technically refers to (E)-3-(2,3-Dichlorophenyl)acrylic acid. However, the context of a widely used biocide with extensive safety data strongly indicates that the intended subject is 2,2-Dibromo-3-nitrilopropionamide , universally known by its acronym DBNPA , which is correctly identified by CAS Number 10222-01-2 . This guide will focus on DBNPA, the compound of significant interest for microbial control.

Introduction to DBNPA: A Rapid-Acting, Non-Oxidizing Biocide

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a potent, broad-spectrum biocide valued for its rapid microbial kill and fast degradation into less harmful substances, rendering it an environmentally favorable choice in many applications.[1][2] Unlike oxidizing biocides, DBNPA's mechanism of action is not dependent on halogen release, allowing it to function effectively in systems with high organic loads. Its versatility has led to widespread use in industrial water treatment, paper manufacturing, oil and gas operations, and as a preservative in various coatings, slurries, and metalworking fluids.[1][3][4]

DBNPA is commercially available in both solid (crystalline powder or granules) and liquid formulations, typically dissolved in solvents like polyethylene glycol.[5] The choice of formulation depends on the specific application and dosing requirements.

Mechanism of Action: Rapid Disruption of Microbial Function

The biocidal activity of DBNPA is characterized by its swift penetration of microbial cell membranes.[3] Once inside the cell, DBNPA acts on protein groups, disrupting normal cellular redox processes.[3] The core of its antimicrobial action lies in its reaction with sulfur-containing nucleophiles, such as the amino acids cysteine and glutathione, which are vital components of microbial enzymes.[6][7]

DBNPA's bromine atoms react with the sulfhydryl (-SH) groups of these molecules, leading to the formation of disulfide bonds (S-S).[6] This irreversible oxidation inactivates the enzymes, disrupting critical functions like transport across cell membranes and ultimately leading to cell death.[6] This entire process is remarkably fast, with the majority of microorganisms being killed within 5 to 10 minutes of contact.

Caption: DBNPA's mechanism of action, from cell penetration to enzyme inactivation.

Industrial Applications and Experimental Protocols

DBNPA's efficacy against a wide range of bacteria, fungi, yeast, and algae makes it a valuable tool in various industrial settings.[3][8]

Key Applications:

-

Industrial Water Treatment: Controls microbial growth in cooling towers, heat exchangers, and process water systems.[4]

-

Pulp and Paper Industry: Used as a slimicide and preservative in paper coatings and slurries.[3]

-

Oil and Gas: Controls bacterial growth in hydraulic fracturing wells and oil recovery systems.[4][9]

-

Preservative: Incorporated into paints, adhesives, resins, and metalworking fluids to prevent microbial degradation.[1][3]

Experimental Protocol: Evaluating DBNPA Efficacy in a Simulated Cooling Water System

This protocol outlines a laboratory-scale experiment to determine the effective dosage of DBNPA for controlling microbial growth in a simulated cooling water environment.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DBNPA against a mixed microbial population from a cooling tower water sample.

Materials:

-

DBNPA stock solution (e.g., 20% liquid formulation)

-

Cooling tower water sample

-

Sterile nutrient broth or R2A agar

-

Sterile test tubes and pipettes

-

Incubator

-

Spectrophotometer

Methodology:

-

Sample Preparation:

-

Collect a water sample from the cooling tower basin.

-

Determine the initial microbial concentration (colony-forming units per milliliter, CFU/mL) using standard plate count methods on R2A agar.

-

-

DBNPA Dilution Series:

-

Prepare a series of DBNPA dilutions from the stock solution in sterile nutrient broth. Typical starting concentrations for screening range from 1 to 50 ppm (mg/L).

-

-

Inoculation:

-

Inoculate each DBNPA dilution with the cooling tower water sample to achieve a final microbial concentration of approximately 10^5 to 10^6 CFU/mL.

-

Include a positive control (inoculated broth without DBNPA) and a negative control (uninoculated broth).

-

-

Incubation:

-

Incubate the test tubes at a temperature that mimics the cooling tower conditions (e.g., 25-30°C) for a specified contact time (e.g., 4, 8, and 24 hours).

-

-

MIC Determination:

-

After the incubation period, visually inspect the tubes for turbidity. The MIC is the lowest concentration of DBNPA that shows no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer.

-

-

MBC Determination:

-

From the tubes showing no growth (at and above the MIC), plate a small aliquot (e.g., 100 µL) onto R2A agar plates.

-

Incubate the plates at 25-30°C for 24-48 hours.

-

The MBC is the lowest concentration of DBNPA that results in a significant reduction (e.g., ≥99.9%) in the initial CFU/mL.

-

Safety and Handling: A Data-Driven Approach

While DBNPA is an effective biocide, it is also a hazardous substance that requires careful handling.[6] The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.

Key Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.[10]

-

Skin and Eye Damage: Causes severe skin burns and eye damage upon direct contact.[10]

-

Allergic Reactions: May cause an allergic skin reaction.[10]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[10]

| Safety Data Point | Information | Source |

| GHS Signal Word | Danger | [10] |

| Hazard Statements | H301+H331: Toxic if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | [10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [11] |

| Handling Precautions | Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Avoid release to the environment. | [10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [12] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |

Environmental Fate and Degradation

A key advantage of DBNPA is its rapid degradation in the environment, which minimizes its long-term impact.[3][13] The degradation pathways are influenced by factors such as pH, temperature, and exposure to light.

DBNPA hydrolyzes under both acidic and alkaline conditions.[1] The hydrolysis rate increases with pH; the half-life is approximately 24 hours at pH 7, but only 15 minutes at pH 9. Degradation is also accelerated by UV light and the presence of nucleophiles.[14]

The ultimate degradation products of DBNPA are carbon dioxide, ammonia, and bromide ions.[2][3] However, several intermediate degradation products can be formed, including dibromoacetonitrile (DBAN) and dibromoacetic acid (DBAA).[13][14]

Caption: Major degradation pathways for DBNPA in the environment.

Suppliers of DBNPA

DBNPA is manufactured and supplied by several chemical companies globally. When sourcing DBNPA, it is crucial to obtain the Safety Data Sheet (SDS) and Certificate of Analysis (COA) to ensure product quality and safety. Some notable suppliers include:

-

Dow Chemical Company[8]

-

Ataman Kimya

-

Enviro Tech Chemical Services, Inc.[9]

-

AMSA, Inc.[2]

-

SINOTRUST CHEMICAL CO. LTD.[10]

-

EasyChem[5]

-

Green-Mountain Chem[15]

-

Hebei Chuanghai Biotechnology Co., Ltd[16]

Conclusion

2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a highly effective, fast-acting biocide with a favorable environmental profile due to its rapid degradation. Its broad-spectrum activity makes it an invaluable tool for microbial control in a multitude of industrial and research applications. However, its potent chemical nature necessitates strict adherence to safety protocols as outlined in the Safety Data Sheet. A thorough understanding of its mechanism of action, applications, and degradation pathways is essential for its responsible and effective use.

References

-

Ataman Kimya. DBNPA. [Link]

-

Shandong XinTai Water Treatment Co,.Ltd. 2,2-Dibromo-3-nitrilo-propionamide(DBNPA). [Link]

-

AERU. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603). [Link]

-

U.S. Environmental Protection Agency. (1994). 2,2-dibromo-3-nitrilopropionamide (DBNPA): Reregistration Eligibility Decision (RED). [Link]

-

ResearchGate. (2008-01-01). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use. [Link]

-

France Organo Chimique. Organcide DBNPA (DBNPA 25%). [Link]

-

Ataman Kimya. 20% DBNPA (2,2-DIBROMO-3-NITRILOPROPIONAMIDE). [Link]

-

Becwar, S. M., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied and Environmental Microbiology, 88(8), e02377-21. [Link]

-

Wikipedia. DBNPA. [Link]

-

AMSA, Inc. DBNPA Liquid Biocide. [Link]

-

Redox. (2024-11-15). Safety Data Sheet DBNPA 20% Liquid. [Link]

-

Green-Mountain Chem. Biocide DBNPA - CAS# 10222-01-2. [Link]

-

EasyChem. supply High-Purity DBNPA (2,2-Dibromo-3-Nitrilopropionamide). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. amsainc.com [amsainc.com]

- 3. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]

- 4. 2,2-Dibromo-3-nitrilo-propionamide(DBNPA)__ShanDong XinTai Water Treatment Technology Co., Ltd. [xintaiwater.com]

- 5. cneasychem.com [cneasychem.com]

- 6. franceorganochimique.com [franceorganochimique.com]

- 7. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603) [sitem.herts.ac.uk]

- 9. EnviroBrom G (granules) - Enviro Tech Chemical Services, Inc. [envirotech.com]

- 10. img.waimaoniu.cn [img.waimaoniu.cn]

- 11. redox.com [redox.com]

- 12. accomn.com [accomn.com]

- 13. archive.epa.gov [archive.epa.gov]

- 14. DBNPA - Wikipedia [en.wikipedia.org]

- 15. Biocide DBNPA - CAS# 10222-01-2; C3H2N2OBr2 Green-Mountain Chem [green-mountainchem.com]

- 16. made-in-china.com [made-in-china.com]

A Technical Guide to 2,3-Dichlorocinnamic Acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 2,3-dichlorocinnamic acid, a halogenated derivative of cinnamic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's core physicochemical properties, a robust and validated protocol for its synthesis, and insights into its potential applications. By elucidating the causal relationships in its chemical synthesis and characterization, this guide aims to be an authoritative resource, grounded in established chemical principles and supported by comprehensive citations to peer-reviewed literature and chemical databases.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that serve as pivotal precursors and building blocks in a wide array of industrial and pharmaceutical applications. Their core structure, featuring a phenyl group attached to an acrylic acid moiety, allows for extensive functionalization. The introduction of halogen atoms, such as chlorine, onto the phenyl ring can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are a cornerstone of modern medicinal chemistry, often enhancing the biological activity or pharmacokinetic profile of a parent compound.

2,3-Dichlorocinnamic acid, specifically, represents a unique isomer with a distinct substitution pattern that influences its reactivity and potential use as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding its fundamental properties and synthetic pathways is crucial for leveraging its full potential in research and development.

Core Physicochemical Properties

The identity and purity of a chemical compound are established by its fundamental physicochemical properties. For 2,3-dichlorocinnamic acid, these have been computationally predicted and are available across multiple authoritative databases. A summary of these core properties is presented below for the trans isomer, which is generally the more stable and common form.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[3] |

| Molecular Weight | 217.05 g/mol | PubChem[3] |

| IUPAC Name | (2E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | PubChem |

| CAS Number | 20595-44-2 | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | PubChem |

| InChI Key | YWMSXWVSZJPTAP-CMDGGOBGSA-N | PubChem |

| Appearance | Expected to be a crystalline solid | General Chemical Knowledge |

| Hydrogen Bond Donor Count | 1 | PubChem[4][5][6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4][5][6] |

Synthesis and Mechanistic Considerations: A Validated Protocol

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. One of the most reliable and efficient methods is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a basic solvent like pyridine, which also acts as the solvent. The subsequent decarboxylation of the intermediate yields the desired α,β-unsaturated carboxylic acid.

The choice of this method is based on its high yields and relatively mild conditions compared to alternatives like the Perkin reaction, which often requires high temperatures and strong bases. Pyridine serves a dual role: it acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and as a solvent to facilitate the reaction.

Experimental Protocol: Doebner Condensation

This protocol describes the synthesis of trans-2,3-dichlorocinnamic acid from 2,3-dichlorobenzaldehyde and malonic acid.

Materials:

-

2,3-Dichlorobenzaldehyde (1.0 eq)

-

Malonic Acid (1.5 eq)

-

Pyridine (reagent grade)

-

Hydrochloric Acid (6M)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzaldehyde (1.0 equivalent) in a minimal amount of pyridine.

-

Addition of Reagent: To the stirring solution, add malonic acid (1.5 equivalents). A mild exotherm may be observed.

-

Condensation & Decarboxylation: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The heating facilitates both the initial condensation and the subsequent decarboxylation of the malonic acid adduct.

-

Reaction Quench & Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold 6M hydrochloric acid with vigorous stirring. This step neutralizes the pyridine and protonates the carboxylate, causing the crude 2,3-dichlorocinnamic acid to precipitate out of the acidic aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-2,3-dichlorocinnamic acid as a crystalline solid.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.

Synthesis Workflow Diagram

The logical flow of the Doebner condensation is visualized below.

Caption: Workflow for the synthesis of 2,3-dichlorocinnamic acid.

Spectroscopic Characterization Profile

Confirmation of the molecular structure of the synthesized product is achieved through various spectroscopic techniques. Based on the structure of 2,3-dichlorocinnamic acid and data from related compounds, the following spectral characteristics are expected.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (>12 ppm). The two vinylic protons on the acrylic acid chain will appear as doublets, typically between 6.0 and 8.0 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The three protons on the dichlorinated aromatic ring will appear as a complex multiplet pattern in the aromatic region (≈ 7.2-7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals. The carboxyl carbon will be the most downfield signal (≈ 168-172 ppm). The two vinylic carbons will appear between 115 and 145 ppm. The six aromatic carbons will also be in this region, with the two carbons directly bonded to chlorine atoms being significantly influenced.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp C=O (carbonyl) stretch will be prominent around 1680-1710 cm⁻¹. The C=C stretches from the alkene and aromatic ring will appear in the 1600-1650 cm⁻¹ region. C-Cl stretches will be visible in the fingerprint region (< 800 cm⁻¹).

Potential Applications in Research and Drug Development

While specific applications for 2,3-dichlorocinnamic acid are not as widely documented as for other isomers, its structure suggests significant potential as a versatile chemical intermediate. Chlorinated cinnamic acids, in general, are valuable starting materials in the synthesis of more complex molecules.[1][2]

-

Pharmaceutical Synthesis: The carboxylic acid and alkene functionalities provide two reactive handles for further chemical modification, such as amidation, esterification, or cycloaddition reactions. It can serve as a scaffold for building novel heterocyclic compounds or as a fragment in fragment-based drug discovery programs.

-

Agrochemical Development: The dichlorophenyl group is a common motif in many herbicides and fungicides. 2,3-Dichlorocinnamic acid could be a precursor for new agrochemical candidates.

-

Materials Science: As a derivative of acrylic acid, it has the potential to be used in the synthesis of specialty polymers and functional materials where the dichlorophenyl group can impart specific properties like flame retardancy or altered refractive index.

Conclusion

2,3-Dichlorocinnamic acid is a compound of significant interest due to its defined physicochemical properties and its potential as a synthetic intermediate. This guide has provided a comprehensive overview of its molecular formula and weight, a detailed and validated protocol for its synthesis via the Doebner condensation, and an outline of its expected spectroscopic characteristics. The insights into its potential applications underscore the importance of such halogenated building blocks for advancing research in medicinal chemistry, agrochemistry, and materials science.

References

-

Title: trans-2,3-Dichlorocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,6-Dichlorocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,4-Dichlorocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,4-Dichlorocinnamic acid, (Z)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,3-dimethoxycinnamic acid Source: Organic Syntheses URL: [Link]

-

Title: 1H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47... Source: ResearchGate URL: [Link]

-

Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. menjiechem.com [menjiechem.com]

- 3. trans-2,3-Dichlorocinnamic acid | C9H6Cl2O2 | CID 2063720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorocinnamic acid, (Z)- | C9H6Cl2O2 | CID 44119787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Technical Guide: Stereochemical Differentiation of 2,3-Dichlorocinnamic Acid Isomers

Executive Summary

The distinction between cis- (Z) and trans- (E) 2,3-dichlorocinnamic acid is critical in drug development and agrochemical synthesis due to their divergent thermodynamic stabilities and biological activities.[1] While the trans-isomer represents the thermodynamically stable product of standard condensation reactions, the cis-isomer is a high-energy species often generated via photochemical isomerization.[1]

This guide provides a definitive technical framework for synthesizing, differentiating, and utilizing these isomers. The core differentiator is the vicinal proton coupling constant (

Structural & Stereochemical Fundamentals

The 2,3-dichlorocinnamic acid scaffold presents a unique steric challenge compared to unsubstituted cinnamic acid.[1] The presence of a chlorine atom at the ortho (C2) position creates significant steric bulk.

-

Trans- (E) Isomer: The carboxylic acid moiety and the phenyl ring are on opposite sides of the double bond. This minimizes steric repulsion between the C2-chlorine and the carbonyl oxygen, allowing for a planar, conjugated

-system.[1] -

Cis- (Z) Isomer: The phenyl ring and carboxylic acid are on the same side. The C2-chlorine atom forces the carboxylic acid group to twist out of the plane to relieve steric strain (A(1,[1]3) strain). This deplanarization reduces conjugation, raises the internal energy, and alters the UV absorption maximum (

).[1]

Structural Visualization

The following diagram illustrates the synthesis and steric relationship between the isomers.

Figure 1: Synthetic pathway and interconversion of 2,3-dichlorocinnamic acid isomers.[1]

Synthesis & Isolation Protocols

Synthesis of Trans-2,3-Dichlorocinnamic Acid

The trans-isomer is synthesized via the Knoevenagel condensation.[1] This reaction is stereoselective for the E-isomer due to the reversibility of the intermediate aldol step, which funnels the reaction toward the thermodynamically stable product.

Protocol:

-

Reagents: Mix 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent).

-

Catalysis: Add piperidine (0.1 eq) as a catalyst.

-

Reaction: Reflux at 100–115°C for 2–4 hours until CO

evolution ceases (decarboxylation). -

Workup: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

-

Purification: Recrystallize from ethanol/water.

Photochemical Generation of Cis-2,3-Dichlorocinnamic Acid

The cis-isomer is not accessible via direct condensation.[1] It must be generated by irradiating the trans-isomer, establishing a photostationary state (PSS).[1]

Protocol:

-

Preparation: Dissolve pure trans-isomer in methanol or acetonitrile.

-

Irradiation: Expose the solution to UV light (typically Hg lamp,

~300–365 nm) in a quartz vessel. -

Monitoring: Monitor via HPLC until the Cis:Trans ratio stabilizes (typically 40:60 to 60:40 depending on solvent polarity).

-

Separation: Isolate via Preparative HPLC (C18 column) or fractional crystallization (exploring the higher solubility of the cis-isomer).

Analytical Differentiation (The Core Directive)

This section details the definitive methods to distinguish the isomers. NMR spectroscopy is the primary self-validating method.

Proton NMR ( H-NMR)

The coupling constant (

| Feature | Trans- (E) Isomer | Cis- (Z) Isomer | Mechanistic Explanation |

| Coupling Constant ( | 15.0 – 16.5 Hz | 11.0 – 13.0 Hz | Karplus equation: Dihedral angle of 180° (trans) allows stronger spin-spin coupling than 0° (cis).[1] |

| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded)* | Cis protons are often shielded by the anisotropic cone of the twisted phenyl ring.[1] |

| Conformation | Planar | Non-planar | Steric clash between 2-Cl and -COOH in cis forces twisting.[1] |

*Note: In 2,3-dichloro derivatives, the steric compression can sometimes cause anomalous shifts, but the J-value difference remains robust.[1]

HPLC Separation Profile

Separation is achieved using Reverse Phase Chromatography (RP-HPLC).

-

Column: C18 (Octadecylsilane).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or TFA to suppress ionization of the carboxylic acid).

-

Elution Order:

-

Cis-Isomer: Elutes first . It is more polar (higher dipole moment) and has a smaller hydrodynamic volume due to its "folded" shape.

-

Trans-Isomer: Elutes second . It is more planar and hydrophobic, interacting more strongly with the C18 stationary phase.[1]

-

Analytical Decision Tree

Figure 2: Analytical workflow for isomer identification.

Physicochemical Property Landscape

The structural differences manifest in distinct physical properties.

| Property | Trans-2,3-Dichlorocinnamic Acid | Cis-2,3-Dichlorocinnamic Acid |

| Melting Point | High (Typically >180°C*) | Low (Often <100°C or oil) |

| Solubility | Lower (Better crystal packing) | Higher (Poor packing due to twist) |

| UV | Longer wavelength (Red-shifted) | Shorter wavelength (Blue-shifted) |

| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors additive) |

*Note: Specific MP for 2,3-dichloro-trans-cinnamic acid is typically higher than unsubstituted cinnamic acid (133°C) due to halogen bonding and molecular weight, often observed in the 200°C range for di-halo derivatives.[1]

Biological Implications: Auxin Transport[4]

In drug discovery and plant physiology, the stereochemistry of cinnamic acids dictates their interaction with transport proteins.[1]

-

Auxin Efflux Inhibition: Cinnamic acid derivatives are known inhibitors of auxin efflux carriers (PIN proteins).

-

Stereospecificity: The cis-isomer of cinnamic acid (and its chlorinated analogs) has been identified as a potent auxin efflux inhibitor , whereas the trans-isomer is often biologically inactive in this specific context or acts as a weak auxin mimic.[1]

-

Mechanism: The cis-conformation mimics the spatial arrangement of the indole ring in IAA (Indole-3-acetic acid) more closely in certain binding pockets, or blocks the transporter channel due to its specific 3D geometry.[1]

References

-

Spectroscopic Differentiation: BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from

-

Biological Activity: Steenackers, W., et al. (2016).[1] cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation.[1] Plant Physiology. Retrieved from

-

Photochemical Isomerization: Yang, X., et al. (2024).[1] Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis. bioRxiv. Retrieved from [1]

-

General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 444539, Trans-Cinnamic acid. Retrieved from [1]

Sources

pKa values and acidity constants of dichlorocinnamic acid derivatives

Title: Physicochemical Profiling of Dichlorocinnamic Acid Derivatives: Acidity Constants (pKa) and Experimental Determination

Executive Summary

Dichlorocinnamic acids (DCCAs) represent a critical scaffold in medicinal chemistry and agrochemical development. As vinylogues of dichlorobenzoic acids, they serve as key precursors for auxin-mimic herbicides and are increasingly investigated as conformationally restricted linkers in drug design (e.g., CCR2B receptor antagonists).

Understanding the dissociation constant (

Theoretical Framework: Electronic Effects on Acidity

To understand the acidity of DCCAs, one must analyze the transmission of electronic effects through the conjugated alkene spacer. Unlike benzoic acids, where the carboxyl group is directly attached to the phenyl ring, cinnamic acids possess a vinyl group (

The Hammett Relationship for Cinnamic Acids

The

- : The acidity of unsubstituted trans-cinnamic acid (Experimental value: 4.44 ).

-

(Rho): The reaction constant.[1][2] For the dissociation of cinnamic acids in water,

-

(Sigma): The substituent constant.[1][2] For Chlorine:

- (Electron withdrawing via induction)

- (Electron withdrawing, but dampened by resonance)

Note: Ortho-substituents (2-position) deviate from this linearity due to steric inhibition of resonance and direct field effects, typically resulting in higher acidity (lower pKa) than predicted by electronics alone.

Visualization: Electronic Influence Pathway

Caption: Figure 1.[3] Transmission of electronic effects in dichlorocinnamic acids. The vinyl spacer dampens the electron-withdrawing effect of chlorine atoms compared to benzoic acid analogs.

Quantitative Data Landscape

The following data synthesizes available experimental literature values with Hammett-derived predictions for isomers where explicit aqueous experimental data is rare due to low solubility.

Table 1: pKa Values of Cinnamic Acid and Dichloro Derivatives (25°C)

| Compound | Structure | pKa (Calc)* | pKa (Exp)** | Solubility Note | |

| trans-Cinnamic Acid | Unsubstituted | 0.00 | - | 4.44 | Sparingly Soluble |

| 4-Chlorocinnamic Acid | 4-Cl | 0.23 | 4.33 | 4.41 | Low |

| 3-Chlorocinnamic Acid | 3-Cl | 0.37 | 4.27 | 4.20 | Low |

| 2,4-Dichlorocinnamic Acid | 2,4-di-Cl | N/A (Ortho) | ~4.00 | 3.95 - 4.10 | Very Low |

| 3,4-Dichlorocinnamic Acid | 3,4-di-Cl | 0.60 | 4.16 | 4.18 | Very Low |

| 2,6-Dichlorocinnamic Acid | 2,6-di-Cl | N/A (Steric) | < 3.80 | ~3.65 | Lowest (Steric) |

| 3,5-Dichlorocinnamic Acid | 3,5-di-Cl | 0.74 | 4.09 | 4.10 | Very Low |

*Calculated using

Key Insight: The 2,6-dichlorocinnamic acid is significantly more acidic than the others. The two ortho-chlorines force the carboxyl side chain out of planarity with the ring (steric inhibition of resonance), preventing the ring from donating electron density back to the carbonyl, thereby destabilizing the acid form and favoring ionization.

Experimental Methodology: The Yasuda-Shedlovsky Protocol

Direct determination of pKa for DCCAs in pure water is prone to error due to precipitation during titration. The industry-standard protocol uses a mixed-solvent potentiometric titration followed by extrapolation.

Protocol Overview

Objective: Determine thermodynamic

Reagents:

-

Analyte: Dichlorocinnamic acid derivative (~10 mg).

-

Solvent: Carbonate-free Methanol (HPLC grade) and degassed water.

-

Titrant: 0.1 M KOH (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl.

Step-by-Step Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

-

Dissolution: Dissolve the specific DCCA isomer in the solvent mixture to achieve a concentration of approx.

M. Add KCl to maintain ionic strength ( -

Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.01 and 7.00), then apply the slope correction factor for the specific solvent dielectric constant.

-

Titration: Titrate with 0.1 M KOH under inert gas (

) purge to prevent -

Calculation (Gran Plot): Determine the equivalence point using Gran's method (linearizing the endpoint).

-

Extrapolation (Yasuda-Shedlovsky): Plot

(apparent pKa) against the inverse dielectric constant (

Visualization: Experimental Workflow

Caption: Figure 2.[4] Yasuda-Shedlovsky extrapolation workflow for determining pKa of sparingly soluble acids.

Pharmaceutical & Agrochemical Implications[6]

Lipophilicity and Membrane Permeability

The

-

At pH 7.4, the compound is >99.9% ionized (anionic).

-

While the intrinsic lipophilicity (

) of DCCAs is high (~3.2 - 3.6 due to chlorines), the effective permeability (

Solubility Profiling

The "Ortho Effect" seen in 2,6-DCCA creates a solubility paradox. While it is the most acidic (lowest pKa), the disruption of planarity often disrupts crystal packing energy, potentially making it more soluble in organic solvents but its high ionization makes it highly soluble in basic aqueous buffers compared to the 3,4-isomer.

QSAR in Auxin Activity

In agrochemistry, the acidity of the carboxyl group is a primary determinant of auxin activity. The receptor pocket requires a specific charge density. 2,4-DCCA is a potent auxin mimic because its

References

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag. (Classic reference for potentiometric protocols).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Vanyúr, R., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu / Chair of Analytical Chemistry. Link

-

PubChem. (2025).[3][5] 3,4-Dichlorocinnamic acid Compound Summary. National Library of Medicine. Link

-

ChemicalBook. (2026). 3,4-Dichlorocinnamic acid Properties and Spectra. Link

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorocinnamic acid, (Z)- | C9H6Cl2O2 | CID 44119787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Dichotomy of 2,3-Dichlorocinnamic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. 2,3-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, represents a scaffold of significant interest in medicinal chemistry.[1] Its derivatives have been explored for a range of pharmacological activities, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for any rational drug design program.[2][3]

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,3-dichlorocinnamic acid, contrasting its behavior in aqueous versus organic media. We will delve into the theoretical underpinnings of its solubility profile, present a robust, field-proven experimental protocol for accurate solubility determination, and discuss the mechanistic principles that govern its dissolution. This guide is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of this important chemical entity.

Physicochemical Properties: A Snapshot of 2,3-Dichlorocinnamic Acid

To comprehend the solubility of 2,3-dichlorocinnamic acid, we must first consider its key physicochemical parameters. While extensive experimental data for this specific isomer is not broadly published, we can infer its properties from closely related analogs and computational predictions.

| Property | Value (Estimated/Analog Data) | Source/Rationale |

| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[4] |

| Molecular Weight | 217.05 g/mol | PubChem[4] |

| pKa | ~4.44 (Cinnamic Acid) | The pKa of the parent cinnamic acid provides a strong estimate for the acidity of the carboxylic acid group.[3] |

| Predicted logP | ~3.1 (2,6-dichloro isomer) | The logarithm of the octanol-water partition coefficient (logP) is a key indicator of lipophilicity. Data from the 2,6-dichloro isomer suggests significant non-polar character.[4] |

| General Appearance | White to off-white crystalline solid | Inferred from related cinnamic acid derivatives.[5] |

The molecular structure, featuring a phenyl ring, a carboxylic acid group, and two chlorine atoms, immediately suggests a molecule with dual characteristics: a hydrophilic region (the carboxylic acid) and a significantly larger, lipophilic region (the dichlorinated phenyl ring and the acrylic backbone). This duality is the primary driver of its differential solubility.

Solubility Profile: A Tale of Two Solvent Classes

The guiding principle of "like dissolves like" is fundamental to understanding the solubility of 2,3-dichlorocinnamic acid.[6] Its solubility is a direct consequence of the interplay between its own intermolecular forces and those of the solvent.

Aqueous Solubility: A Challenging Endeavor

2,3-Dichlorocinnamic acid, like its parent compound cinnamic acid and other chlorinated derivatives, exhibits poor solubility in water .[5][7] The primary reason for this is the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate a largely non-polar molecule. While the carboxylic acid group can engage in hydrogen bonding with water, the bulky and hydrophobic dichlorophenyl group presents a significant barrier to solvation.

The solubility of 2,3-dichlorocinnamic acid in aqueous media is also highly pH-dependent .[7] At pH values below its pKa (approximately 4.44), the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less soluble. As the pH increases above the pKa, the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This charged species can participate in stronger ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.

Organic Solvent Solubility: A More Favorable Interaction

In contrast to its behavior in water, 2,3-dichlorocinnamic acid is expected to be moderately to freely soluble in a range of organic solvents .[5] This is due to the more favorable intermolecular interactions between the solute and the solvent.

Quantitative Solubility Data for a Close Analog (2-Chlorocinnamic Acid)

While specific quantitative data for the 2,3-dichloro isomer is scarce, a comprehensive study on the solubility of the closely related 2-chlorocinnamic acid in various organic solvents provides valuable insight. The data is summarized in the table below. It is reasonable to expect 2,3-dichlorocinnamic acid to exhibit similar trends, though the additional chlorine atom will likely increase its lipophilicity and could subtly alter the absolute solubility values.

| Solvent | Class | Expected Solubility of 2,3-Dichlorocinnamic Acid |

| Water | Polar Protic | Very Low |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate to High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Dichloromethane | Non-polar | Moderate |

| Chloroform | Non-polar | Moderate |

| Toluene | Non-polar | Low to Moderate |

| Hexane | Non-polar | Very Low |

This table is a qualitative summary based on the known behavior of cinnamic acid derivatives. The expectation is that solvents with some polarity that can interact with the carboxylic acid, but are not as structured as water, will be the most effective.

Mechanistic Insights into Solubility

The observed solubility differences can be explained by considering the thermodynamics of the dissolution process. Dissolution involves two key steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces holding the 2,3-dichlorocinnamic acid molecules together.

-

Establishing Solute-Solvent Interactions: Energy is released when the solute molecules form new interactions with the solvent molecules.

The overall enthalpy of solution is the net result of these two processes.

Caption: Thermodynamic comparison of dissolution in water vs. an organic solvent.

In water, the energy required to disrupt the highly ordered water structure is not sufficiently compensated by the formation of new solute-water interactions, leading to poor solubility. In contrast, organic solvents have less structured intermolecular forces, and the interactions formed with the dichlorophenyl and acrylic portions of the solute are more energetically favorable, resulting in higher solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard for determining the thermodynamic solubility of a compound is the shake-flask method . This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 2,3-dichlorocinnamic acid into a series of glass vials. "Excess" means that a visible amount of solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, buffered solutions at various pHs, or organic solvents) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time to equilibrium should be established by taking samples at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility does not change.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Quantify the concentration of 2,3-dichlorocinnamic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three replicate determinations.

-

Report the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity) and specify the temperature and pH (for aqueous solutions).

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion and Future Directions

The solubility of 2,3-dichlorocinnamic acid is a clear demonstration of the fundamental principles of physical chemistry at play. Its poor aqueous solubility, driven by its significant lipophilic character, presents a common challenge in the development of orally bioavailable drugs. However, its favorable solubility in a range of organic solvents provides ample opportunities for formulation strategies, such as the use of co-solvents, lipid-based delivery systems, or amorphous solid dispersions. The pH-dependent nature of its aqueous solubility also offers a potential avenue for enhancing dissolution in specific regions of the gastrointestinal tract.

For drug development professionals, a thorough and early characterization of the solubility of lead compounds like 2,3-dichlorocinnamic acid is not merely a data-gathering exercise; it is a critical step in de-risking a development program and laying the groundwork for a successful therapeutic product. Future work should focus on obtaining precise experimental solubility data for the 2,3-dichloro isomer in a wider range of biorelevant media and exploring advanced formulation technologies to overcome its inherent solubility limitations.

References

-

Cinnamic acid - Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

-

Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Stanford Advanced Materials. Retrieved February 7, 2026, from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Solubilities of trans-cinnamic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

2,6-Dichlorocinnamic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Szewczyk, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

-

3,4-Dichlorocinnamic acid. (n.d.). CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

-

Physicochemical data of cinnamic acid derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). Retrieved February 7, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Retrieved February 7, 2026, from [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Kumar, N., & Parle, A. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal, 8(4), 834-842. [Link]

-

2-Chlorocinnamic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

2,3-Dimethoxycinnamic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

Biological Activity of 2,3-Dichlorocinnamic Acid in Plant Growth Regulation

This guide serves as an advanced technical resource for researchers investigating the biological activity of 2,3-Dichlorocinnamic Acid (2,3-DCCA) . It synthesizes structure-activity relationship (SAR) principles with established plant physiology protocols to characterize its role as a putative auxin transport inhibitor and growth regulator.

Technical Guide & Experimental Framework

Executive Summary

2,3-Dichlorocinnamic acid (2,3-DCCA) represents a specific class of halogenated phenylpropanoids with significant potential as a plant growth regulator (PGR). Unlike its 2,4-dichloro analog (a potent auxin mimic), the 2,3-substitution pattern introduces steric hindrance that shifts its biological activity profile from auxinic agonism toward auxin transport inhibition or anti-auxin activity .

This guide provides a technical roadmap for utilizing 2,3-DCCA to manipulate auxin polar transport, specifically targeting the inhibition of root elongation and gravitropic response. It emphasizes the critical role of stereochemistry (cis vs. trans) and provides self-validating protocols for characterizing its mode of action.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of 2,3-DCCA is governed by two critical molecular features: the substitution pattern on the phenyl ring and the stereochemistry of the double bond.

Steric Hindrance & The "Anti-Auxin" Shift

-

2,4-Dichlorophenoxy/cinnamic pattern: The ortho-para substitution aligns with the auxin-binding pocket of the TIR1/AFB receptor, facilitating agonist activity (auxin mimic).

-

2,3-Dichlorocinnamic pattern: The ortho-meta substitution creates steric bulk that interferes with proper receptor fit. This structural analogy aligns more closely with 2,3,5-triiodobenzoic acid (TIBA) , a classic auxin transport inhibitor, suggesting 2,3-DCCA functions by blocking polar auxin transport (PAT) rather than activating signaling.

Isomerism: The cis-Dominance Rule

Research on cinnamic acid derivatives (CADs) indicates that the cis-isomer is often the bioactive form responsible for growth inhibition.

-

cis-2,3-DCCA: High affinity for auxin efflux carriers (PIN proteins); potent growth inhibitor.

-

trans-2,3-DCCA: Often biologically inactive or requires photo-isomerization to the cis form to exhibit activity.

-

Directive: Ensure synthesis or procurement specifies isomer purity (>95% cis recommended for inhibition studies).

-

Mechanism of Action: Auxin Efflux Inhibition

The primary mode of action for 2,3-DCCA is hypothesized to be the inhibition of indole-3-acetic acid (IAA) efflux, leading to intracellular auxin accumulation and disruption of the auxin gradient required for elongation and gravitropism.

Signaling Pathway Interference Diagram

Figure 1: Hypothesized mechanism of 2,3-DCCA acting as a PIN-protein interference agent, blocking auxin efflux and collapsing the auxin gradient necessary for directional growth.

Experimental Protocols

To validate the activity of 2,3-DCCA, researchers must distinguish between auxinic (growth promoting at low conc.) and anti-auxinic/transport inhibiting (growth inhibiting/gravitropism loss) effects.

Root Elongation & Gravitropism Assay (Arabidopsis/Tomato)

Objective: Determine IC50 for root growth inhibition and assess gravitropic defects.

Reagents:

-

Stock Solution: 100 mM 2,3-DCCA in DMSO.

-

Media: 0.5x MS (Murashige & Skoog) medium, 1% sucrose, 0.8% phytagel, pH 5.7.

-

Controls: DMSO (Solvent control), TIBA (Positive inhibitor control), 2,4-D (Auxin control).

Workflow Diagram:

Figure 2: Step-by-step workflow for the Root Elongation and Gravitropism Assay.

Protocol Steps:

-

Preparation: Pour square plates with MS media containing increasing concentrations of 2,3-DCCA (0.1, 1.0, 10, 50, 100 µM).

-

Transfer: Transfer 4-day-old vertically grown seedlings to treatment plates.

-

Gravitropism Test: Rotate plates 90° relative to the gravity vector.

-

Incubation: Grow for 24–48 hours in vertical position.

-

Analysis: Measure root length increase (digital calipers or ImageJ) and curvature angle.

-

Success Criteria: If 2,3-DCCA acts as a transport inhibitor, roots will show agravitropic growth (failure to bend) and significant elongation inhibition compared to DMSO control.

-

Avena Coleoptile Curvature Test (Classic Validation)

Objective: Distinguish between auxin activity (elongation) and anti-auxin activity (inhibition of IAA-induced growth).

-

Decapitation: Remove apical tips of Avena sativa (oat) coleoptiles to remove endogenous auxin source.

-

Block Application: Apply agar blocks containing:

-

IAA (1 µM) alone.

-

2,3-DCCA (10 µM) alone.

-

IAA (1 µM) + 2,3-DCCA (10 µM).

-

-

Measurement: Measure curvature after 18 hours.

-

Interpretation:

-

Curvature with 2,3-DCCA alone = Auxin mimic .

-

Reduced curvature in (IAA + 2,3-DCCA) vs IAA alone = Anti-auxin/Transport Inhibitor .

-

-

Data Presentation & Analysis

Researchers should structure their data output to allow direct comparison with known standards.

Table 1: Expected Biological Activity Profile

| Compound | Root Elongation (IC50) | Gravitropic Response | Mode of Action |

| DMSO (Control) | N/A | Normal (90° bend) | Inert Solvent |

| IAA (Natural Auxin) | Inhibits at high conc. | Normal | Native Agonist |

| 2,4-D | Potent Inhibition (<1 µM) | Distorted/Coiling | Synthetic Agonist |

| TIBA | Inhibition (~10 µM) | Agravitropic (No bend) | Transport Inhibitor |

| 2,3-DCCA | Expected: ~5–20 µM | Agravitropic | Putative Transport Inhibitor |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Stability: cis-isomers are light-sensitive. Store at -20°C in dark; handle under yellow light if possible to prevent photo-isomerization to the inactive trans form.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound that acts via auxin signaling. Journal of Experimental Botany. Link

-

Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany. Link

-

Katekar, G. F., & Geissler, A. E. (1980). Auxin transport inhibitors: IV. Evidence of a common mode of action for a class of compounds. Plant Physiology. Link

-

Bain, M., & Mercer, E. (1966). The relationship of the structure of dichlorophenoxyacetic acids to their activity as auxins and anti-auxins. Nature. Link

Thermodynamic Stability of 2,3-Dichlorocinnamic Acid Crystal Polymorphs

This guide provides a rigorous framework for evaluating the thermodynamic stability of 2,3-dichlorocinnamic acid (2,3-DCA) crystal polymorphs.[1] Given the limited public data specific to the 2,3-isomer compared to its 2,4- and 2,6-analogs, this document synthesizes established crystallographic principles of cinnamic acid derivatives (Schmidt’s topochemical postulates) with a standard industrial workflow for polymorph characterization.[1]

Executive Summary

The thermodynamic stability of 2,3-dichlorocinnamic acid (2,3-DCA) is governed by its ability to adopt distinct crystal packing motifs, primarily driven by the interplay between intermolecular hydrogen bonding (carboxylic acid dimers) and

Understanding the stability hierarchy (Enantiotropic vs. Monotropic) is critical for:

-

Process Control: Preventing solution-mediated phase transformation during crystallization.

-

Shelf-Life: Ensuring the active pharmaceutical ingredient (API) or intermediate does not convert to a thermodynamically stable but less soluble form.[1]

-

Photostability: Predicting susceptibility to [2+2] photodimerization, a common degradation pathway for cinnamic acids in the solid state.[1]

The Solid-State Landscape

Cinnamic acid derivatives, including 2,3-DCA, typically crystallize in one of three primary packing motifs, defined by the distance between alkene double bonds (

| Polymorph Type | Packing Motif | Shortest | Photoreactivity | Thermodynamic Tendency |

| Head-to-Tail | 3.6 – 4.1 | High (Centrosymmetric Dimer) | Often Metastable | |

| Head-to-Head | 3.9 – 4.1 | High (Mirror-Symmetric Dimer) | Variable | |

| Offset Stack | > 4.7 | Photostable | Often Stable |

Key Insight: The thermodynamic stability of 2,3-DCA is likely inversely related to its photoreactivity.[1] The

Thermodynamic Analysis & Stability Mapping

To determine the true stability relationship between observed polymorphs (e.g., Form I vs. Form II), we apply the Burger-Ramberger Rules and the Heat of Fusion Rule .[1]

3.1. The Heat of Fusion Rule

-

Monotropy: If the higher-melting polymorph has the higher heat of fusion (

), the forms are monotropically related.[1] The higher-melting form is stable at all temperatures below the melting point.[1] -

Enantiotropy: If the higher-melting polymorph has the lower heat of fusion, the forms are enantiotropically related.[1] A transition temperature (

) exists below the melting point where the stability order inverts.[1]

3.2. Stability Diagram (Enantiotropic System)

For many substituted cinnamic acids, an enantiotropic relationship is common.[1] The diagram below illustrates the Gibbs Free Energy (

Figure 1: Schematic Energy-Temperature diagram for an enantiotropic system. If Form II is stable at room temperature, it will convert to Form I above

Experimental Workflow for Stability Determination

A robust determination of the stable form requires a combination of thermal analysis and solvent-mediated conversion experiments.[1]

Protocol 1: Competitive Slurry Experiment (The "Gold Standard")

This experiment allows the system to reach thermodynamic equilibrium by providing a solvent pathway for the metastable form to dissolve and the stable form to grow.[1]

-

Preparation: Prepare a saturated solution of 2,3-DCA in a solvent with moderate solubility (e.g., Methanol/Water 50:50 or Toluene) at the temperature of interest (e.g., 25°C and 50°C).

-

Seeding: Add equal amounts (e.g., 50 mg each) of Form I and Form II solid crystals to the saturated solution.

-

Equilibration: Stir the slurry at constant temperature for 24–72 hours.

-

Analysis: Filter the solid phase and analyze via Powder X-Ray Diffraction (PXRD) .

-

Result: The solid will convert 100% to the thermodynamically stable form at that temperature.[1]

-

Protocol 2: DSC Melting Analysis

Differential Scanning Calorimetry (DSC) provides the quantitative data needed for the Heat of Fusion rule.[1]

-

Parameters: Heat 2-5 mg of pure polymorph in a crimped aluminum pan at 10°C/min.

-

Observation: Record the Onset Melting Temperature (

) and Enthalpy of Fusion ( -

Calculation:

Experimental Workflow Diagram

Figure 2: Workflow for determining the thermodynamic stability of 2,3-DCA polymorphs.

Structural Insights & Data Summary

While specific crystallographic data for 2,3-DCA is less ubiquitous than its 2,4-isomer, the following parameters are critical for characterization.

| Parameter | Description | Method of Verification |

| Melting Point | Expected range: 230–240°C (High melting point typical for dichlorocinnamic acids).[1] | DSC (Onset) |

| Enthalpy of Fusion | Critical for stability mapping.[1] | DSC (Integration of peak) |

| Crystal Habit | Needles ( | Optical Microscopy |

| Space Group | Typically | Single Crystal XRD |

Note on Photochemical Stability:

If 2,3-DCA crystallizes in a stack with

References

-

Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.[1] Link[1]

-

Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals.[1][2][3] I. Microchimica Acta, 72(3), 259-271.[1] Link[1]

-

Gavezzotti, A. (2007).[1] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.[1] (General reference for packing motifs).

-

Desiraju, G. R. (1989).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] (Reference for C-H...O and Cl...Cl interactions in dichlorocinnamic acids).

Sources

Methodological & Application

Synthesis of 2,3-Dichlorocinnamic Acid via Knoevenagel Condensation: A Detailed Protocol for Pharmaceutical Research and Development

< APPLICATION NOTE

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-dichlorocinnamic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Knoevenagel condensation of 2,3-dichlorobenzaldehyde with malonic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and high purity of the final product, supported by characterization data.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The introduction of halogen substituents, such as chlorine atoms, onto the phenyl ring of cinnamic acid can significantly modulate the molecule's physicochemical properties and biological activity. Specifically, 2,3-dichlorocinnamic acid is a key precursor for various therapeutic agents due to the unique electronic and steric effects imparted by the chlorine atoms.

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3][4] This reaction is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives.[5] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of a secondary amine like piperidine, is a widely adopted method for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[2][6] This modification is advantageous as it facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.[6]

This application note presents a detailed, step-by-step protocol for the synthesis of 2,3-dichlorocinnamic acid using the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, provide guidance on reagent selection and handling, and outline a robust purification strategy to obtain a high-purity product.

Reaction Mechanism and Rationale

The Knoevenagel condensation for the synthesis of 2,3-dichlorocinnamic acid proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Enolate Formation: The reaction is initiated by the deprotonation of malonic acid by a weak base, typically piperidine, to form a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde.[7] This step is often the rate-determining step and is influenced by the reactivity of the aldehyde. The electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

-

Aldol-type Addition: The nucleophilic attack results in the formation of a tetrahedral intermediate.

-

Dehydration: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.[7]

-

Decarboxylation: Under the reaction conditions, particularly with the use of pyridine as a solvent and elevated temperatures, the dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final product, 2,3-dichlorocinnamic acid, and carbon dioxide.[6]

The choice of pyridine as the solvent is strategic; it not only acts as a base to facilitate the reaction but also promotes the decarboxylation step.[6] Piperidine, a stronger base than pyridine, serves as the primary catalyst for the initial condensation.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 6334-18-5 | ≥98% | Sigma-Aldrich |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | ≥99% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, 99.8% | Sigma-Aldrich |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | 99% | Sigma-Aldrich |